2-chloro-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]acetamide
Overview
Description
“2-chloro-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]acetamide” is a chemical compound with the molecular formula C11H7ClF2N2OS . It has a molecular weight of 205.59 . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6ClF2NO/c9-4-8(13)12-7-3-5(10)1-2-6(7)11/h1-3H,4H2,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 120-121 degrees Celsius .Mechanism of Action
Target of Action
It is known that similar compounds have been used in the treatment of infections, metabolic diseases, and cancer . Therefore, it can be inferred that the compound might interact with targets related to these conditions.
Mode of Action
It is synthesized from indole-chalcone derivatives, which are known to have antibacterial and antituberculosis effects . This suggests that the compound might interact with its targets to inhibit bacterial growth or tuberculosis infection.
Pharmacokinetics
The compound’s potential for low bioavailability is noted, suggesting that it might be poorly absorbed or rapidly metabolized and excreted .
Result of Action
It is known that similar compounds have shown antibacterial and antituberculosis effects, suggesting that the compound might inhibit bacterial growth or tuberculosis infection at the molecular and cellular levels .
Action Environment
It is known that similar compounds have been used in various environmental conditions for the treatment of infections, metabolic diseases, and cancer . Therefore, it can be inferred that the compound might be stable and effective in a variety of environmental conditions.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 2-chloro-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]acetamide in lab experiments is its unique structure, which allows for the development of new materials or drug candidates. Additionally, this compound is relatively easy to synthesize and can be purified using various chromatography techniques. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of 2-chloro-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]acetamide. One potential direction is the development of new drug candidates based on the structure of this compound. Additionally, further studies are needed to better understand the mechanism of action and biochemical and physiological effects of this compound. Finally, the potential use of this compound in the development of new materials or coatings should also be explored.
Scientific Research Applications
2-chloro-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]acetamide has been extensively studied for its potential use in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been shown to have potential as a drug candidate for the treatment of various diseases. Additionally, this compound has been studied for its potential use in the development of new materials, such as polymers and coatings.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with the compound are H302, H315, H319, and H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
properties
IUPAC Name |
2-chloro-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF2N2OS/c12-4-10(17)16-11-15-9(5-18-11)7-3-6(13)1-2-8(7)14/h1-3,5H,4H2,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBCFODMWQQYJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CSC(=N2)NC(=O)CCl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
565172-39-6 | |
Record name | 2-chloro-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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